
Sulindac sulfone
Descripción general
Descripción
Exisulind, also known by its trade name Aptosyn, is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac. It is a selective apoptotic anti-neoplastic drug that induces apoptosis in precancerous and cancerous cells by inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). This compound has shown promise in the treatment and prevention of various cancers, including colorectal, lung, and prostate cancers .
Métodos De Preparación
The synthesis of Exisulind involves several steps:
- p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium propionate to form p-fluoro-alpha-methylcinnamic acid.
Hydrogenation: The resulting compound is hydrogenated over palladium on carbon in ethanol to yield p-fluoro-alpha-methylhydrocinnamic acid.
Cyclization: This intermediate undergoes cyclization with polyphosphoric acid to produce 6-fluoro-2-methylindanone.
Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and then hydrolyzed to form 5-fluoro-2-methylindenyl-3-acetic acid.
Final Steps: This compound is then condensed with p-methylthiobenzaldehyde and oxidized to yield the final product, Exisulind.
Análisis De Reacciones Químicas
Exisulind undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its sulfoxide form.
Aplicaciones Científicas De Investigación
Chemopreventive Properties
Antineoplastic Activity
Sulindac sulfone has demonstrated significant antineoplastic effects across various cancer types. A systematic review focused on head and neck squamous cell carcinoma revealed that optimal concentrations of this compound (200-800 µM) effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. This effect is primarily mediated through the inhibition of cyclooxygenase enzymes, leading to reduced cell growth and increased apoptotic activity .
Mechanisms of Action
The mechanisms underlying the antineoplastic activity of this compound include:
- Inhibition of Prostaglandin Synthesis : Although this compound has limited effects on prostaglandin synthesis, it still exhibits significant anticancer properties independent of this pathway .
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cancer cell lines, including HT-29 colon carcinoma cells and MCF-7 breast cancer cells. The apoptotic response is both time- and dose-dependent, suggesting a robust mechanism for its antineoplastic effects .
- Cell Cycle Arrest : Under specific conditions, this compound can induce cell cycle arrest, further contributing to its growth-inhibitory effects .
Neuroprotective Applications
Stroke Treatment
this compound has been investigated for its neuroprotective properties in stroke models. It exhibits tissue protection through antioxidant actions and anti-inflammatory mechanisms. Research indicates that sulindac can cross the blood-brain barrier and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing inflammation and preventing protein aggregation . The drug's ability to induce pro-survival proteins in ischemic conditions highlights its potential for therapeutic use in stroke interventions.
Comparative Efficacy in Cancer Treatment
The following table summarizes the efficacy of this compound compared to other derivatives of sulindac:
Compound | Mechanism of Action | Efficacy (IC50) | Cancer Type |
---|---|---|---|
This compound | Cyclooxygenase inhibition, apoptosis | 200-800 µM | Head and Neck Squamous Cell Carcinoma |
Sulindac Sulfide | Prostaglandin synthesis inhibition | 50-200 µM | Colon Cancer |
Sulindac | Mixed mechanisms | 100-300 µM | Breast Cancer |
Case Studies
- Head and Neck Squamous Cell Carcinoma : A systematic review indicated that treatment with this compound at concentrations between 200-800 µM led to a significant reduction in cell proliferation and increased apoptosis rates in multiple studies involving human cancer cell lines .
- Breast Cancer Models : In murine models, sulindac showed efficacy against 4T1 breast cancer, with significant tumor regression observed. The study highlighted a decrease in macrophage-associated chemokines, suggesting a unique immunomodulatory effect alongside direct antitumor activity .
- Neurodegenerative Disease Models : Evidence from animal studies supports the role of sulindac in reducing brain infarction size following ischemic events. Its neuroprotective effects are attributed to modulation of mitochondrial function and reduction of oxidative stress .
Mecanismo De Acción
Exisulind exerts its effects by inhibiting cGMP-PDE, leading to sustained elevation of cGMP levels. This elevation activates protein kinase G, which in turn induces apoptosis in cancer cells. The compound specifically targets precancerous and cancerous cells due to their overexpression of cGMP-PDE. This mechanism is independent of cyclooxygenase inhibition, making Exisulind unique among its class .
Comparación Con Compuestos Similares
Exisulind is compared with other sulindac derivatives, such as sulindac sulfoxide and sulindac sulfide. Unlike these compounds, Exisulind does not inhibit cyclooxygenase enzymes, which reduces the risk of gastrointestinal side effects. Other similar compounds include:
Sulindac: A nonsteroidal anti-inflammatory drug with known effects on prostaglandin synthesis.
Sulindac Sulfoxide: An oxidative metabolite of sulindac with anti-inflammatory properties.
Sulindac Sulfide: Another metabolite of sulindac that has shown chemopreventive potential
Exisulind’s unique mechanism of action and its ability to induce apoptosis without affecting cyclooxygenase enzymes make it a promising candidate for cancer therapy and prevention.
Propiedades
Fórmula molecular |
C20H17FO4S |
---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
Clave InChI |
MVGSNCBCUWPVDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.